2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid

Catalog No.
S981146
CAS No.
1076199-58-0
M.F
C10H9BrO3S2
M. Wt
321.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid

CAS Number

1076199-58-0

Product Name

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid

IUPAC Name

2-bromo-4-ethoxycarbothioylsulfanylbenzoic acid

Molecular Formula

C10H9BrO3S2

Molecular Weight

321.203

InChI

InChI=1S/C10H9BrO3S2/c1-2-14-10(15)16-6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

XZYWXUHGKNWEPY-UHFFFAOYSA-N

SMILES

CCOC(=S)SC1=CC(=C(C=C1)C(=O)O)Br

Synonyms

2-Bromo-4-[(ethoxythioxomethyl)thio]benzoic Acid;

Medicinal Chemistry:

  • BrEbTA has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits activity against a broad spectrum of bacteria, including some antibiotic-resistant strains. However, further research is needed to determine its efficacy and safety in clinical settings [].

Material Science:

  • BrEbTA has been explored for its potential use in the development of functional materials. Its unique chemical structure allows it to self-assemble into well-defined nanostructures, which could have applications in areas such as drug delivery and biosensors [].

Environmental Science:

  • BrEbTA is being studied for its potential role in environmental remediation. It has been shown to be effective in removing certain heavy metals from contaminated water and soil [].

Agricultural Science:

  • BrEbTA is being investigated for its potential use as a fungicide. Studies have shown that it exhibits antifungal activity against some plant pathogenic fungi.

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid is an organic compound with the chemical formula C₁₀H₉BrO₃S₂. It is characterized by the presence of a bromine atom, an ethoxycarbonylthio group, and a thiobenzoic acid moiety. This compound appears as a solid, typically yellow in color, and is soluble in solvents such as dichloromethane and methanol .

The chemical reactivity of 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility or alter biological activity.
  • Reduction: The thioester can be reduced to thiols, potentially modifying its reactivity and biological properties.

Research indicates that 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and may possess antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid typically involves several steps:

  • Bromination: Starting from 4-thiobenzoic acid, bromination can be performed using bromine in an appropriate solvent.
  • Ethoxycarbonylation: The introduction of the ethoxycarbonylthio group can be achieved through nucleophilic substitution reactions involving thioesters or thiols.
  • Purification: The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound .

This compound has several applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential therapeutic uses.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other compounds, particularly in the development of new drugs.
  • Analytical Chemistry: Used as a reference standard in analytical methods for the detection of similar compounds .

Studies on the interactions of 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid with biological macromolecules are ongoing. Preliminary data suggest that it may bind to specific proteins or enzymes, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
4-Thiobenzoic AcidContains a thiol groupBasic structure without halogen or ethoxy group
Ethyl 4-ThiobenzoateEthyl ester of thiobenzoic acidLacks bromine and additional functional groups
2-Chloro-4-(ethoxycarbonylthio)-4-thiobenzoic AcidChlorine instead of bromineDifferent halogen affects reactivity and stability
2-Bromo-4-(methylthio)-4-thiobenzoic AcidMethylthio group instead of ethoxycarbonylthioVariation in sulfur substituents alters properties

The presence of both bromine and the ethoxycarbonylthio group distinguishes 2-bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid from its analogs, potentially enhancing its reactivity and biological profile.

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid represents a complex organosulfur compound with the molecular formula C₁₀H₉BrO₃S₂ and a molecular weight of 321.21 grams per mole [2] [17]. The compound is registered under the Chemical Abstracts Service number 1076199-58-0 and appears as a yellow solid under standard conditions [2] [14].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid [17]. Alternative systematic names include 2-Bromo-4-[(ethoxythioxomethyl)thio]benzoic acid, reflecting the complex sulfur-containing substituent at the para position relative to the carboxylic acid group [2].

PropertyValue
IUPAC Name2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid
Chemical FormulaC₁₀H₉BrO₃S₂
Molecular Weight (g/mol)321.21
CAS Number1076199-58-0
AppearanceYellow Solid
Synonyms2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic Acid; 2-Bromo-4-[(ethoxythioxomethyl)thio]benzoic Acid

The molecular architecture consists of a benzoic acid core structure with two distinct substituents: a bromine atom at the ortho position (position 2) and a complex ethoxycarbonylthio group at the para position (position 4) [2] [17]. This substitution pattern creates a compound that bridges multiple chemical classifications and exhibits unique structural properties.

Chemical Classification

As a Thiobenzoic Acid Derivative

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid can be classified as a derivative of thiobenzoic acid, which is an organosulfur compound with the molecular formula C₆H₅COSH [3]. Thiobenzoic acid serves as the parent compound for aryl thiocarboxylic acids and is characterized by its pale yellow liquid appearance that freezes just below room temperature [3].

The structural relationship to thiobenzoic acid is established through the presence of sulfur-containing functional groups that parallel the thiocarboxylic acid framework [3]. Thiocarboxylic acids, including thiobenzoic acid, are organosulfur compounds related to carboxylic acids by replacement of one oxygen atom with a sulfur atom [10]. These compounds exist in two tautomeric forms: a thione form (RC(S)OH) and a thiol form (RC(O)SH), with the thiol form being most common [10].

Thiobenzoic acid demonstrates significantly enhanced acidity compared to its oxygen analog, with a pKa near 2.5, making it almost 100 times more acidic than benzoic acid [3]. This increased acidity is a characteristic feature shared by thiocarboxylic acids generally, as thioacetic acid has a pKa near 3.4 compared with 4.72 for acetic acid [10]. The conjugate base of thiobenzoic acid is thiobenzoate, C₆H₅COS⁻ [3].

As an Organosulfur Compound

The compound falls within the broader category of organosulfur compounds, which are organic compounds containing sulfur as a heteroatom [7]. Organosulfur chemistry encompasses the study of properties and synthesis of these compounds, which can be classified according to their sulfur-containing functional groups [7].

Within the organosulfur classification system, the compound contains multiple sulfur functionalities including thioester linkages and sulfide connections [7] [16]. Thioesters are organosulfur compounds with the molecular structure R−C(=O)−S−R', analogous to carboxylate esters with sulfur replacing oxygen in the ester linkage [16]. The presence of the ethoxycarbonylthio group establishes this compound as containing thioester functionality.

The sulfur atoms in organosulfur compounds can adopt various oxidation states and bonding arrangements [7]. In this compound, the sulfur atoms participate in different bonding environments: one sulfur in the thioester linkage maintains a typical divalent character, while the bridging sulfur atoms create a more complex electronic environment [8].

Structural Features

Functional Group Analysis

The molecular structure of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid incorporates several distinct functional groups that contribute to its chemical properties and reactivity patterns [17]. The primary functional groups present include a carboxylic acid group (-COOH) at position 1, a bromo substituent (-Br) at position 2, and a complex ethoxycarbonylthio group at position 4 [2] [17].

Functional GroupPositionChemical FormulaClassification
Carboxylic Acid (-COOH)Position 1-COOHCarboxyl group
Bromo Substituent (-Br)Position 2-BrHalogen substituent
Ethoxycarbonylthio GroupPosition 4-S-CO-O-C₂H₅Organosulfur ester
Thioester LinkageBridge at Position 4-S-S-Disulfide-like bridge
Aromatic RingBenzene coreC₆H₄Aromatic system

The carboxylic acid functional group provides the compound with acidic properties and the ability to participate in acid-base reactions [30]. Carboxylic acids are characterized by the presence of a carbonyl group (C=O) adjacent to a hydroxyl group (-OH), creating a highly polar environment that can undergo ionization to release a proton [30].

The ethoxycarbonylthio group represents a complex organosulfur functionality that combines thioester and ester characteristics [16]. This group contains both a thioester linkage (C(=O)-S) and an ethyl ester component (CO-O-C₂H₅), creating multiple sites for potential chemical reactivity [15] [18]. The presence of the ethoxycarbonyl group has been utilized in various synthetic applications, particularly as a convertible functional group that can be transformed into other functionalities [18].

Bond Characteristics

The bond characteristics of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid reflect the diverse nature of its constituent functional groups and the electronic environment created by the aromatic system [28]. The compound contains several distinct types of chemical bonds, each with characteristic lengths, strengths, and reactivity patterns.

Bond TypeTypical Length (Å)Bond CharacterReactivity
C-S (thioester)1.82-1.90Single, polarNucleophilic attack prone
C-S (aromatic-S)1.77-1.82Single, polarModerate reactivity
S-S (disulfide-like)2.03-2.05Single, weakEasily cleaved
C-Br (aromatic)1.90-1.95Single, polarElectrophilic substitution
C=O (carboxyl)1.20-1.22Double, polarNucleophilic addition
C=O (ester)1.20-1.22Double, polarNucleophilic acyl substitution
C-O (ester)1.36-1.40Single, polarSubstitution possible

The carbon-sulfur bonds in the compound exhibit lengths that vary depending on their electronic environment [28]. Theoretical studies on sulfur-containing heterocycles have demonstrated that C-S bond lengths can range from approximately 1.82 to 1.92 Å depending on the nature of substituents and the electronic stabilization of the molecular framework [28]. In aromatic thioester compounds, the C-S bond connecting the aromatic ring to the sulfur atom typically measures between 1.77 and 1.82 Å [28].

The thioester carbonyl groups in the compound are expected to exhibit typical C=O bond lengths of approximately 1.20-1.22 Å, similar to other carbonyl-containing compounds [16]. These bonds are characterized by significant polarity due to the electronegativity difference between carbon and oxygen, making them susceptible to nucleophilic attack [16].

The carbon-bromine bond in the aromatic system represents a single, polar covalent bond with a typical length of 1.90-1.95 Å [13]. This bond is particularly significant for the compound's reactivity, as aromatic carbon-bromine bonds can participate in various substitution reactions, including electrophilic aromatic substitution and cross-coupling reactions .

Stereochemical Properties

The stereochemical properties of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid are primarily determined by the planar nature of the aromatic ring system and the conformational flexibility of the ethoxycarbonylthio substituent [20] [21]. The benzene ring adopts a planar geometry with bond angles of approximately 120°, consistent with sp² hybridization of the aromatic carbon atoms [21].

The carboxylic acid group maintains a planar configuration with the aromatic ring, as observed in similar benzoic acid derivatives [23]. The C-COOH group geometry shows syn arrangement between the carbonyl oxygen and the aromatic ring, with the carboxyl carbon exhibiting sp² hybridization [20]. This planar arrangement facilitates conjugation between the carboxyl group and the aromatic π-system.

The ethoxycarbonylthio group introduces conformational complexity due to the presence of multiple rotatable bonds [20]. The thioester linkage can adopt various conformations, with the preferred geometry influenced by steric interactions and electronic effects from the aromatic substituents [22]. The sulfur atoms in the compound exhibit tetrahedral geometry when considering their lone pair electrons, although the actual bond angles may deviate from ideal tetrahedral values due to the electronic environment [19].

The overall molecular geometry can be described as having a planar aromatic core with substituents that may adopt multiple conformational states [21]. The bromine substituent at the ortho position relative to the carboxylic acid group creates a specific steric environment that may influence the compound's reactivity and physical properties [20].

Comparative Analysis with Related Thiobenzoic Compounds

The comparative analysis of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid with related thiobenzoic compounds reveals distinct structural and chemical differences that influence their respective properties and applications [25] [27]. Thiobenzoic acid derivatives share common structural features while exhibiting variations in their substituent patterns and functional group arrangements.

Compound ClassParent StructureKey FeaturesChemical Behavior
Thiobenzoic Acid DerivativesThiobenzoic acid (C₆H₅COSH)Contains C=O and C-S bondsMore acidic than carboxylic acids
Organosulfur CompoundsGeneral R-S-R' compoundsSulfur as heteroatomNucleophilic and electrophilic sites
Halogenated AromaticsBromo-substituted benzenesHalogen on aromatic ringElectrophilic aromatic substitution
Carboxylic Acid DerivativesBenzoic acid (C₆H₅COOH)Carboxyl functional groupAcid-base reactions
Thioester CompoundsR-CO-S-R' compoundsCarbonyl-sulfur linkageHydrolysis susceptible

Simple thiobenzoic acid (C₆H₅COSH) serves as the fundamental structure for comparison, exhibiting enhanced acidity with a pKa near 2.5 compared to benzoic acid's pKa of 4.20 [3] [10]. This increased acidity is characteristic of thiocarboxylic acids and results from the greater polarizability of sulfur compared to oxygen [10]. The target compound maintains this acidic character through its carboxylic acid functionality while introducing additional complexity through its organosulfur substituents.

Recent research on thiocarboxylic acid-containing natural products has highlighted the biological significance of these compounds [12]. Thioplatensimycin and thioplatencin, recently discovered thiocarboxylic acid congeners, demonstrate that such compounds can exhibit enhanced binding affinity compared to their oxygen analogs [12]. Density functional theory calculations suggest that thiocarboxylic acids can bind more favorably to target proteins due to the unique electronic properties of the thiocarbonyl group [12].

The structural complexity of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid distinguishes it from simpler thiobenzoic acid derivatives through the presence of multiple functional groups [17]. While basic thiobenzoic acid contains only the thiocarbonyl functionality, the target compound incorporates additional features including halogen substitution, thioester linkages, and ethyl ester groups [2]. This structural elaboration provides multiple sites for chemical modification and potential biological activity.

Comparative studies of benzoic acid derivatives have demonstrated that substituent effects significantly influence biological activity and chemical reactivity [25] [27]. The introduction of halogen substituents, particularly bromine, can enhance the biological activity of benzoic acid derivatives through increased lipophilicity and altered electronic properties [27]. The combination of bromine substitution with organosulfur functionality in this compound creates a unique chemical profile that may exhibit properties distinct from either class of compounds individually.

Physical State and Appearance

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid exists as a yellow solid under standard laboratory conditions [1] [2] [3] [4]. The compound exhibits a crystalline or powder-like form typical of aromatic carboxylic acid derivatives [1] [2]. The characteristic yellow coloration is attributed to the presence of both the bromine substituent and the extended conjugation through the thiocarbonyl functionalities within the aromatic system [3] [5]. The solid maintains its structural integrity at room temperature, making it suitable for standard handling and storage procedures in research applications [4].

PropertyValueReference
Physical StateSolid [1] [2] [3] [4]
AppearanceYellow crystalline powder [1] [2] [3]
ColorYellow [1] [2] [3]
FormCrystalline to amorphous powder [2] [4]

Solubility Profile

The solubility characteristics of 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid reflect its amphiphilic nature, containing both hydrophilic carboxylic acid functionality and lipophilic aromatic and ethyl ester components. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dichloromethane and methanol [2] [3] [5] [4]. Additional solubility has been reported in chloroform and dimethyl sulfoxide [5], indicating favorable interactions with moderately polar organic solvents.

The enhanced solubility in organic solvents is attributed to the presence of the ethoxycarbonylthio substituent, which increases the lipophilic character compared to simple carboxylic acids. The bromine substituent contributes to intermolecular interactions through halogen bonding, potentially affecting dissolution behavior in different solvent systems [3] [5].

Solvent ClassSpecific SolventsSolubility
Polar AproticDichloromethane, DMSOHigh
Polar ProticMethanolHigh
ChlorinatedChloroformModerate to High
AqueousWaterLimited (not extensively studied)

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides critical structural information for 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid. Proton NMR (¹H NMR) analysis reveals characteristic chemical shift patterns consistent with the substituted benzoic acid framework. The aromatic protons are expected to appear in the 7.2-8.0 ppm region, with specific coupling patterns reflecting the substitution pattern on the benzene ring [6] [7].

The ethyl ester moiety contributes distinct signals: the ethyl CH₃ group appears as a triplet around 1.2-1.4 ppm, while the OCH₂ protons manifest as a quartet in the 4.0-4.3 ppm range. The carboxylic acid proton, when present, typically appears as a broad signal around 10-12 ppm, though this may exchange rapidly with solvent molecules [6] [7].

Carbon-13 NMR (¹³C NMR) spectroscopy reveals the carbon framework with particular diagnostic value for the thiocarbonyl functionality. The thiocarbonyl carbon (C=S) typically appears significantly downfield, around 200-220 ppm, distinguishing it from conventional carbonyl carbons. The carboxylic acid carbon appears around 170-175 ppm, while aromatic carbons occupy the 120-140 ppm region [6] [7].

Infrared Spectroscopy Features

Infrared spectroscopy provides definitive identification of functional groups within the molecular structure. The carboxylic acid C=O stretch appears prominently in the 1680-1700 cm⁻¹ region, consistent with aromatic carboxylic acids [7] [8]. The thiocarbonyl C=S functionality exhibits characteristic absorption in the 1200-1300 cm⁻¹ range, providing clear distinction from conventional carbonyl stretching frequencies [8].

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-Br stretching mode contributes to the fingerprint region around 500-600 cm⁻¹. The O-H stretching of the carboxylic acid group manifests as a broad absorption around 2500-3300 cm⁻¹, often overlapping with aromatic C-H stretches [7] [8].

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (carboxylic acid)1680-1700Aromatic acid stretch
C=S (thiocarbonyl)1200-1300Thiocarbonyl stretch
C=C (aromatic)1450-1600Ring vibrations
C-Br500-600Halogen stretch
O-H (acid)2500-3300Broad acid stretch

Mass Spectrometry Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 321, with the characteristic bromine isotope pattern showing a second peak at m/z 323 with approximately equal intensity due to the ⁷⁹Br/⁸¹Br isotope distribution [9] [6].

Common fragmentation patterns include loss of the ethoxy group (M-45), loss of bromine (M-79/81), and formation of the thiobenzoyl cation through loss of the carboxylic acid functionality. The base peak often corresponds to stable aromatic fragments, particularly those retaining the extended conjugation system [9] [6].

Ultraviolet-Visible Spectroscopy Properties

UV-Visible spectroscopy reveals electronic transitions characteristic of substituted aromatic systems. The compound exhibits primary absorption maxima in the 245-280 nm region, corresponding to π→π* transitions within the aromatic ring system [8]. The presence of both electron-withdrawing (Br, COOH) and electron-donating substituents creates a complex electronic environment affecting the exact position and intensity of these transitions.

Extended conjugation through the thiocarbonyl functionality may contribute additional charge-transfer transitions at longer wavelengths, potentially extending absorption into the near-UV region. The molar extinction coefficient is expected to be significant due to the aromatic chromophore and extended conjugation [10] [8].

Raman and Surface-Enhanced Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly valuable for studying surface interactions. The compound exhibits characteristic aromatic ring breathing modes in the 1000-1600 cm⁻¹ region, with specific frequencies depending on the substitution pattern [11] [12].

Surface-Enhanced Raman Spectroscopy (SERS) studies reveal significant enhancement when the compound interacts with metal nanoparticles, particularly silver substrates [11] [12] [13]. The enhancement factors typically range from 10⁶ to 10⁸, making SERS a powerful technique for trace analysis. The sulfur-metal interactions contribute additional low-frequency modes around 200-400 cm⁻¹, providing direct evidence of surface coordination [12] [13].

The 8a ring mode often shows the most pronounced enhancement in SERS spectra, consistent with π-conjugated aromatic systems adsorbed on metal surfaces. This enhancement pattern supports the proposed adsorption mechanism through sulfur coordination while maintaining aromatic ring interactions with the metal surface [12] [13].

Surface Chemistry Properties

Adsorption on Metal Surfaces

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid demonstrates significant affinity for metal surfaces, particularly silver and gold substrates, through its dual sulfur donor atoms [12] [13] [14]. The compound exhibits strong chemisorption via unidentate coordination through the sulfur atoms of both the thiocarbonyl and thioester functionalities [13] [14].

Adsorption mechanisms involve initial physisorption followed by chemical bond formation between the sulfur lone pairs and vacant metal orbitals. The binding strength is estimated at 100-150 kJ/mol, typical for aromatic thiocarboxylate interactions with coinage metals [15] [13]. The presence of the carboxylic acid group provides additional stabilization through hydrogen bonding and electrostatic interactions [15] [14].

Surface coverage depends on concentration, surface roughness, and competitive adsorption but typically ranges from 0.3 to 0.7 monolayer under optimal conditions. The molecular orientation is generally tilted relative to the surface normal due to steric interactions between the bromine substituent, ethyl group, and adjacent adsorbed molecules [13] [14].

Interactions with Nanoparticles

The compound shows enhanced binding affinity for metal nanoparticles compared to bulk surfaces due to increased surface area and the presence of defect sites [11] [16]. Silver nanoparticles provide particularly strong interactions, leading to significant SERS enhancement and potential applications in analytical detection [11] [12].

Nanoparticle stabilization occurs through the formation of protective organic layers, with the thiocarbonyl functionalities providing strong anchoring while the aromatic ring and carboxylic acid group extend into solution. This dual functionality enables both surface binding and solution compatibility [16] [17].

Competitive adsorption studies indicate that the compound competes effectively with other organosulfur molecules, including simple thiols and thioamides, due to its multidentate binding capability and aromatic stabilization [13] [14]. The desorption temperature is estimated above 200°C, indicating substantial surface stability under ambient conditions [15] [14].

Stability and Reactivity Parameters

2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid exhibits good chemical stability under normal laboratory conditions when stored appropriately [18]. The compound is stable at room temperature for short-term use but requires storage at -20°C for long-term preservation to prevent gradual decomposition [4] [18].

Chemical stability is maintained under recommended temperatures and pressures, with the primary concern being dust generation during handling [18]. The compound shows incompatibility with strong oxidizing agents, which may lead to vigorous reactions and potential hazard formation [18].

Reactivity patterns include susceptibility to nucleophilic attack at the thiocarbonyl carbon and electrophilic aromatic substitution reactions facilitated by the electron-withdrawing groups. The carboxylic acid functionality enables standard carboxylate chemistry, including esterification, amidation, and salt formation [18].

Decomposition pathways under thermal stress yield carbon oxides, hydrogen bromide, and sulfur oxides as primary gaseous products [18]. These decomposition products necessitate appropriate ventilation and safety precautions during high-temperature applications or analytical procedures [18].

Thermal Properties

Thermal analysis reveals that 2-Bromo-4-(ethoxycarbonylthio)-4-thiobenzoic acid undergoes multi-stage decomposition when subjected to controlled heating. Thermogravimetric analysis (TGA) indicates initial moisture loss below 150°C, typically representing less than 5% weight loss for properly dried samples [19] [20].

The primary decomposition occurs in the 250-400°C range, involving cleavage of the thioester bonds and elimination of the ethyl group. This stage typically accounts for 30-50% of the total weight loss and corresponds to the breakdown of the organic functionalities while preserving some aromatic character [19] [20].

Differential Scanning Calorimetry (DSC) reveals endothermic melting transitions followed by exothermic decomposition events. The melting point requires experimental determination but is estimated to fall within the 150-180°C range based on similar brominated benzoic acid derivatives [8] [21].

XLogP3

3.8

Wikipedia

2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid

Dates

Last modified: 08-15-2023

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